molecular formula C20H15IN2O7 B11114288 2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11114288
M. Wt: 522.2 g/mol
InChI Key: NLFAKLGZJATZQJ-DHDCSXOGSA-N
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Description

2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid and sulfuric acid.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or marker in biochemical assays due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and oxazole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of 2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H15IN2O7

Molecular Weight

522.2 g/mol

IUPAC Name

[2-ethoxy-6-iodo-4-[(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H15IN2O7/c1-3-28-17-10-12(8-14(21)18(17)29-11(2)24)9-15-20(25)30-19(22-15)13-6-4-5-7-16(13)23(26)27/h4-10H,3H2,1-2H3/b15-9-

InChI Key

NLFAKLGZJATZQJ-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])I)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])I)OC(=O)C

Origin of Product

United States

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